molecular formula C13H10IN3O2S B1404366 7-Iodo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-B]pyrazine CAS No. 889451-27-8

7-Iodo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-B]pyrazine

Cat. No.: B1404366
CAS No.: 889451-27-8
M. Wt: 399.21 g/mol
InChI Key: SRVCFXSYVHUCOB-UHFFFAOYSA-N
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Description

7-Iodo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-B]pyrazine is a chemical compound with the molecular formula C13H10IN3O2S and a molecular weight of 399.21 g/mol . This compound is characterized by the presence of an iodine atom, a sulfonyl group attached to a methylphenyl ring, and a pyrrolo[2,3-B]pyrazine core structure. It is used primarily in research and development settings.

Preparation Methods

The synthesis of 7-Iodo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-B]pyrazine involves several steps. One common synthetic route includes the iodination of a precursor compound followed by the introduction of the sulfonyl group. The reaction conditions typically involve the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The sulfonylation step may require the use of sulfonyl chloride and a base to introduce the sulfonyl group onto the aromatic ring .

Chemical Reactions Analysis

7-Iodo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-B]pyrazine can undergo various chemical reactions, including:

Scientific Research Applications

7-Iodo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-B]pyrazine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action for 7-Iodo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-B]pyrazine is not well-documented. its effects are likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its sulfonyl and iodine functional groups. These interactions may influence various biochemical pathways and processes .

Comparison with Similar Compounds

Similar compounds to 7-Iodo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-B]pyrazine include other sulfonyl-containing pyrrolo[2,3-B]pyrazine derivatives. These compounds may share similar chemical properties and reactivity but differ in their specific substituents and functional groups. Examples of similar compounds include:

These compounds may exhibit different reactivity and biological activity due to the presence of different halogen atoms.

Properties

IUPAC Name

7-iodo-5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10IN3O2S/c1-9-2-4-10(5-3-9)20(18,19)17-8-11(14)12-13(17)16-7-6-15-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVCFXSYVHUCOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=NC=CN=C32)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10IN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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